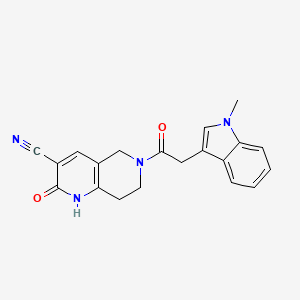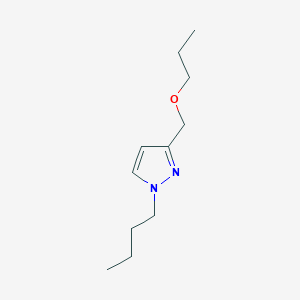![molecular formula C15H22F3N5O B2523735 1-Cyclohexyl-3-((6-(Trifluormethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)harnstoff CAS No. 2034294-09-0](/img/structure/B2523735.png)
1-Cyclohexyl-3-((6-(Trifluormethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C15H22F3N5O and its molecular weight is 345.37. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
Diese Verbindung und ihre Derivate haben in der Krebsforschung großes Potenzial gezeigt . Die Fähigkeit, freie Radikale zu reduzieren oder zu eliminieren, macht sie bedeutsam für die Prävention von oxidativem Zellstress .
Antimikrobielle Anwendungen
Die Verbindung hat antimikrobielle Eigenschaften gezeigt . Dies macht sie zu einem möglichen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente.
Analgetische und Entzündungshemmende Anwendungen
Es wurde festgestellt, dass die Verbindung analgetische und entzündungshemmende Eigenschaften besitzt . Dies deutet auf mögliche Anwendungen bei der Behandlung von Schmerzen und Entzündungen hin.
Antioxidative Anwendungen
Die Verbindung hat antioxidative Eigenschaften gezeigt . Antioxidantien sind entscheidend für den Schutz von Zellen vor oxidativem Stress, was auf mögliche Anwendungen bei verschiedenen Gesundheitszuständen im Zusammenhang mit oxidativem Stress hindeutet.
Antivirale Anwendungen
Die Verbindung hat antivirale Eigenschaften gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung von Virusinfektionen hin.
Enzyminhibition
Es wurde festgestellt, dass die Verbindung verschiedene Enzyme hemmt, darunter Carboanhydrase, Cholinesterase, alkalische Phosphatase, Antilipase und Aromatase . Dies deutet auf mögliche Anwendungen in verschiedenen Bereichen hin, einschließlich der Behandlung von Krankheiten im Zusammenhang mit diesen Enzymen.
Antituberkulosemittel
Die Verbindung hat sich als vielversprechend für die Verwendung als Antituberkulosemittel erwiesen . Dies deutet auf mögliche Anwendungen bei der Behandlung von Tuberkulose hin.
Thermostabilität in Energetischen Materialien
Die Verbindung hat im Vergleich zu anderen energetischen Materialien eine überlegene Thermostabilität gezeigt . Dies deutet auf mögliche Anwendungen im Bereich der energetischen Materialien hin.
Wirkmechanismus
Target of Action
Similar compounds have been shown to target the serine/threonine-protein kinase pim-1 in humans . This enzyme plays a crucial role in cell survival and proliferation.
Mode of Action
It is likely that it interacts with its target protein to modulate its activity, leading to changes in cellular processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea . For instance, the compound exhibits superior thermostability , which could affect its stability and activity in different environments.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N5O/c16-15(17,18)10-6-7-12-21-22-13(23(12)9-10)8-19-14(24)20-11-4-2-1-3-5-11/h10-11H,1-9H2,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNUGBQBRBSBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamide](/img/structure/B2523653.png)
![ethyl 2-(2-((1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2523654.png)
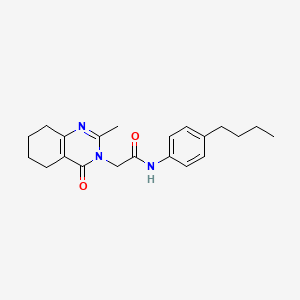
![4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine](/img/structure/B2523658.png)
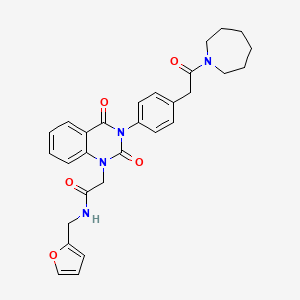
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2523660.png)

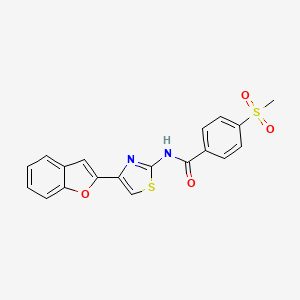

![2-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBONYL}PYRAZINE](/img/structure/B2523667.png)
![(E)-N'-(2-oxoindolin-3-ylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide](/img/structure/B2523668.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523669.png)
